molecular formula C14H18Cl2N2O B12730274 N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride CAS No. 90183-15-6

N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride

Cat. No.: B12730274
CAS No.: 90183-15-6
M. Wt: 301.2 g/mol
InChI Key: WQGDGLUAJIWUQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the azabicyclo core .

Scientific Research Applications

N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the behavior of azabicyclo structures in various chemical reactions.

    Biology: Investigated for its role in modulating nicotinic acetylcholine receptors, which are crucial for neurotransmission.

    Medicine: Explored as a potential therapeutic agent for cognitive deficits in diseases like Alzheimer’s, Parkinson’s, and schizophrenia.

    Industry: Utilized in the development of new pharmaceuticals targeting nicotinic acetylcholine receptors .

Mechanism of Action

The compound exerts its effects by selectively binding to and activating the alpha7 nicotinic acetylcholine receptor (nAChRα7). This activation enhances GABAergic synaptic activity, which is crucial for cognitive functions. The compound’s ability to modulate neurotransmission makes it a promising candidate for treating cognitive deficits .

Comparison with Similar Compounds

Similar Compounds

    N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide: Another selective agonist of nAChRα7 with similar properties.

    1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid 4-bromophenyl ester:

Uniqueness

N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride is unique due to its high selectivity for the alpha7 nicotinic acetylcholine receptor, making it particularly effective in modulating cognitive functions without significant off-target effects .

Properties

CAS No.

90183-15-6

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-3-chlorobenzamide;hydrochloride

InChI

InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-2-11(8-12)14(18)16-13-9-17-6-4-10(13)5-7-17;/h1-3,8,10,13H,4-7,9H2,(H,16,18);1H

InChI Key

WQGDGLUAJIWUQN-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC(=CC=C3)Cl.Cl

Origin of Product

United States

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